2-Methyl-D3-pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

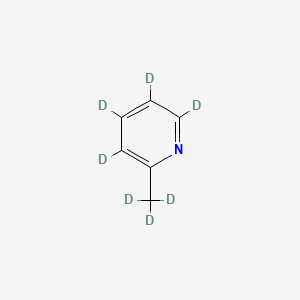

2-Methyl-D3-pyridine, also known as alpha-methylpyridine, is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a methyl group attached to the second carbon of the pyridine ring. Pyridine derivatives, including this compound, are significant in various fields due to their unique chemical properties and wide range of applications in pharmaceuticals, agrochemicals, and materials science .

準備方法

Synthetic Routes and Reaction Conditions: 2-Methyl-D3-pyridine can be synthesized through several methods. One common approach involves the alkylation of pyridine with methanol using a nickel-cobalt ferrite catalyst in a down-flow vapor-phase reactor. This method produces this compound along with other methylated pyridines . Another method involves the continuous flow synthesis using a column packed with Raney nickel and a low boiling point alcohol like 1-propanol at high temperatures .

Industrial Production Methods: Industrial production of this compound often employs continuous flow systems due to their efficiency and safety. These systems allow for high selectivity and yield, reduced reaction times, and minimized waste. The use of heterogeneous catalysis, such as Raney nickel, is common in these processes .

化学反応の分析

Types of Reactions: 2-Methyl-D3-pyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pyridine N-oxide derivatives.

Reduction: Reduction reactions can convert it to dihydropyridine derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products:

Oxidation: Pyridine N-oxide derivatives.

Reduction: Dihydropyridine derivatives.

Substitution: Halogenated, nitrated, and sulfonated pyridine derivatives.

科学的研究の応用

2-Methyl-D3-pyridine has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Medicine: It is involved in the development of pharmaceuticals, particularly those targeting the central nervous system.

Industry: It is used in the production of agrochemicals, polymers, and other materials

作用機序

The mechanism of action of 2-Methyl-D3-pyridine involves its interaction with various molecular targets. In biological systems, it can act as a ligand for certain enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

類似化合物との比較

2,6-Lutidine: Another methylated pyridine derivative with two methyl groups at positions 2 and 6.

3-Methylpyridine: A methylated pyridine with the methyl group at the third position.

4-Methylpyridine: A methylated pyridine with the methyl group at the fourth position

Uniqueness: 2-Methyl-D3-pyridine is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. This makes it particularly useful in certain synthetic applications where regioselectivity is crucial .

生物活性

2-Methyl-D3-pyridine, a deuterated derivative of pyridine, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses a methyl group at the second position of the pyridine ring, which influences its chemical reactivity and biological interactions. The deuteration of the methyl group can enhance the compound's pharmacokinetic properties, providing unique insights into metabolic pathways through isotopic labeling.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Compounds related to this compound have shown efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

- Anti-inflammatory Properties : Studies suggest that derivatives of this compound can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which could be beneficial in drug design for conditions like cancer or metabolic disorders.

The biological activity of this compound can be attributed to several mechanisms:

- Metal Ion Chelation : The nitrogen atom in the pyridine ring can chelate metal ions, which is crucial for the activity of various metalloenzymes.

- Electrophilic Substitution : The presence of the methyl group enhances electrophilic substitution reactions, allowing for modifications that can lead to increased potency against biological targets.

- Binding Affinity : Interaction studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy have demonstrated that this compound has a favorable binding affinity to specific receptors and enzymes, facilitating its biological effects.

Case Studies

Several studies have highlighted the biological significance of this compound:

-

Antimicrobial Efficacy :

- A study investigated the antimicrobial properties of various pyridine derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics.

-

Inflammation Modulation :

- Research focused on the anti-inflammatory effects of this compound derivatives showed a reduction in TNF-alpha levels in vitro. This suggests that these compounds could serve as therapeutic agents in managing inflammatory diseases.

- Enzyme Interaction Studies :

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Anti-inflammatory | Metal ion chelation, Electrophilic substitution |

| 3-Hydroxy-6-methylpyridine | Antimicrobial | Enzyme inhibition |

| 4-Hydroxypyridine | Antioxidant | Free radical scavenging |

特性

IUPAC Name |

2-(trideuteriomethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N/c1-6-4-2-3-5-7-6/h2-5H,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSKHPKMHTQYZBB-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。